molecular formula C16H18O2 B1667465 Bisphenol B CAS No. 77-40-7

Bisphenol B

Cat. No.: B1667465
CAS No.: 77-40-7
M. Wt: 242.31 g/mol
InChI Key: HTVITOHKHWFJKO-UHFFFAOYSA-N
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Description

Bisphenol B is a chemical compound belonging to the bisphenol family, which are industrial chemicals related to diphenylmethane. This compound is characterized by two hydroxyphenyl functional groups linked by a methylene bridge. It is primarily used in the production of plastics and epoxy resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisphenol B is synthesized through the condensation reaction of phenol and butanone. The reaction typically involves the use of an acid catalyst such as hydrochloric acid. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Bisphenol B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Industrial Applications

1.1 Use in Plastics and Resins
BPB is primarily used in the production of polycarbonate plastics and epoxy resins. These materials are valued for their strength, transparency, and heat resistance, making them suitable for a variety of applications including:

  • Food packaging
  • Coatings
  • Electrical components

In the United States, BPB is registered by the Food and Drug Administration (FDA) as an indirect additive for food-contact coatings and polymers .

1.2 Alternative to Bisphenol A
As concerns over BPA's health effects have grown, BPB has been promoted as a safer alternative in many products. However, studies indicate that BPB may exhibit similar endocrine-disrupting properties to BPA, which undermines its position as a safer substitute .

Biological Effects and Endocrine Disruption

2.1 Endocrine Disruption Mechanisms
Research has shown that BPB can interfere with hormonal signaling pathways. It has been demonstrated to:

  • Reduce testosterone production
  • Alter steroidogenesis
  • Impair reproductive functions in various animal models .

For instance, exposure to BPB has been linked to compromised meiotic maturation in mouse oocytes, affecting spindle assembly and chromosome alignment . Additionally, studies on zebrafish have shown reduced egg production and hatching rates following BPB exposure .

2.2 Case Studies
Several key studies illustrate the adverse effects of BPB:

  • Mouse Oocyte Study : A study found that 150 μM of BPB significantly disrupted meiotic processes in mouse oocytes, leading to DNA damage and altered epigenetic modifications .
  • Zebrafish Reproductive Study : Research indicated that zebrafish exposed to BPB exhibited lower egg production and viability rates, with significant statistical differences observed at concentrations as low as 1 mg/L .
  • Rat Reproductive Health : In rat models, subchronic exposure to BPB resulted in altered spermatogenesis and morphological changes in reproductive organs .

Environmental Impact

BPB has been detected in various environmental media, raising concerns about its persistence and bioaccumulation. Studies have identified BPB in biological samples from European populations and environmental samples from China . The potential for cumulative effects with other bisphenols poses additional risks to wildlife and human health.

Regulatory Considerations

Despite its registration for certain uses in the United States, BPB is not manufactured or used under the European REACh Regulation due to its endocrine-disrupting properties. The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) has proposed identifying BPB as a substance of very high concern (SVHC) to prevent its use as a replacement for BPA . This regulatory scrutiny highlights the need for careful assessment of chemical substitutes.

Data Table: Summary of Key Studies on this compound

Study TypeOrganismKey FindingsReference
In vitroMouse OocytesCompromised meiotic maturation; DNA damage
In vivoZebrafishReduced egg production; lower hatching rates
SubchronicRatsAltered spermatogenesis; morphological changes

Mechanism of Action

Bisphenol B exerts its effects by interacting with various molecular targets and pathways:

Comparison with Similar Compounds

Bisphenol B is similar to other bisphenols, such as bisphenol A, bisphenol S, and bisphenol F. it has unique properties that distinguish it from these compounds:

    Bisphenol A: Widely used in the production of polycarbonate plastics and epoxy resins. This compound has a similar structure but different reactivity and toxicity profiles.

    Bisphenol S: Used as a substitute for bisphenol A in some applications. This compound has different chemical properties and applications.

    Bisphenol F: Used in the production of phenolic resins. .

List of Similar Compounds

Biological Activity

Bisphenol B (BPB) is a synthetic compound that has gained attention due to its potential endocrine-disrupting properties and biological effects. As a substitute for bisphenol A (BPA), BPB is used in the production of polycarbonate plastics and resins. This article explores the biological activity of BPB, focusing on its effects on reproductive health, endocrine function, and cellular mechanisms.

Overview of this compound

  • Chemical Structure : BPB is chemically similar to BPA, sharing a similar biphenolic structure but differing in its methyl groups.
  • Applications : Used primarily in food-contact materials and various industrial applications, BPB has been identified as an alternative to BPA due to regulatory pressures against BPA's use.

Endocrine Disruption

Research indicates that BPB acts as an endocrine disruptor, exhibiting estrogenic activity that can interfere with hormonal functions:

  • Estrogen Receptor Interaction : BPB binds to estrogen receptors, leading to increased estrogen production and activation of estrogen-responsive genes. This mechanism is similar to that of BPA, which has been extensively studied for its reproductive toxicity .
  • Animal Studies : In rodent models, BPB exposure has been linked to adverse reproductive outcomes, including decreased sperm production and morphological changes in reproductive organs .

Case Studies and Findings

  • Mouse Oocyte Maturation :
    • A study demonstrated that exposure to 150 μM BPB significantly disrupted meiotic maturation in mouse oocytes. Key findings included:
      • Compromised first polar body extrusion (PBE) rates.
      • Disruption of spindle assembly and chromosome alignment.
      • Increased DNA damage and altered epigenetic modifications .
  • Sperm Quality in Rodents :
    • Chronic exposure (50 mg/kg/day for 30 days) resulted in sperm cell DNA damage and adverse morphological changes in testes .
    • Adolescent male mice exhibited impaired sperm function following both acute and subacute BPB exposure .
  • Zebrafish Reproductive Function :
    • Zebrafish exposed to BPB showed dose-dependent reproductive impairments, including reduced egg-laying and lower embryo survival rates at concentrations as low as 1 mg/L .

BPB affects cellular processes through several mechanisms:

  • Cell Cycle Disruption : Exposure leads to meiotic arrest by affecting spindle assembly checkpoint (SAC) functions, which are critical for proper chromosome segregation during cell division .
  • Reactive Oxygen Species (ROS) : Although ROS levels were not significantly altered, the presence of DNA damage suggests oxidative stress may play a role in BPB's toxicity .
  • Epigenetic Changes : Increased levels of specific histone modifications (H3K9me3 and H3K27me3) indicate that BPB can alter gene expression profiles through epigenetic mechanisms .

Comparative Toxicology

CompoundKey EffectsReference
Bisphenol A (BPA)Known endocrine disruptor; reproductive toxicity
Bisphenol S (BPS)Similar endocrine activity; increasing prevalence
This compound (BPB)Estrogenic activity; meiotic disruption; DNA damage

Regulatory Considerations

Due to its endocrine-disrupting properties, there are growing calls for regulatory scrutiny of BPB:

  • The European Chemicals Agency (ECHA) has proposed identifying BPB as a substance of very high concern under REACh regulations due to its potential health risks .
  • Ongoing assessments aim to prevent the substitution of BPA with BPB without adequate safety evaluations.

Q & A

Basic Research Questions

Q. How can researchers design a comprehensive literature review strategy for Bisphenol B studies?

  • Methodological Answer : Begin by identifying primary databases (e.g., PubMed, SciFinder, Web of Science) using keywords such as "this compound," "toxicokinetics," "endocrine disruption," and "environmental persistence." Follow the strategy outlined in EPA’s literature search framework, which includes filtering for peer-reviewed studies, prioritizing recent high-quality reviews, and cross-referencing citations from regulatory assessments . Utilize Boolean operators (e.g., AND/OR) to refine searches and avoid information overload . Validate sources by distinguishing primary data (e.g., experimental studies) from secondary interpretations (e.g., reviews) .

Q. What frameworks are recommended for formulating hypotheses in this compound toxicity studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability. For example:

  • Novelty : Investigate understudied endpoints, such as non-monotonic dose responses in this compound exposure .
  • Rationale : Derive hypotheses from gaps in existing literature, ensuring logical flow from background to experimental design (e.g., "Given this compound’s structural similarity to BPA, we hypothesize it exhibits comparable estrogenic activity") .

Q. What experimental design principles ensure reproducibility in this compound research?

  • Methodological Answer :

  • Replication : Perform ≥3 experimental replicates to account for variability, as recommended for laboratory investigations .
  • Documentation : Maintain detailed lab notebooks with raw data, instrument settings, and environmental controls (e.g., temperature, pH) to enable replication .
  • Supplementary Materials : Provide full synthetic protocols and characterization data (e.g., NMR, HPLC) in supporting information, adhering to journal guidelines .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound toxicological data across studies?

  • Methodological Answer :

  • Data Harmonization : Compare study parameters (e.g., exposure duration, model organisms) using meta-analysis tools. For example, discrepancies in LD50 values may stem from differences in solvent carriers (e.g., DMSO vs. ethanol) .
  • Statistical Adjustments : Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses, reducing Type I errors in high-throughput assays .
  • Critical Appraisal : Evaluate methodological flaws (e.g., lack of positive controls, inadequate blinding) using criteria from critiques of analogous BPA studies .

Q. What advanced analytical techniques are suitable for detecting this compound and its metabolites in environmental matrices?

  • Methodological Answer :

  • LC-MS/MS : Use liquid chromatography-tandem mass spectrometry with isotope-labeled internal standards (e.g., ¹³C-Bisphenol B) to achieve detection limits <1 ng/L in water samples .
  • Sample Preparation : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate this compound from complex matrices like sediment .
  • Quality Control : Validate methods via spike-recovery experiments (85–115% recovery) and participation in interlaboratory comparisons .

Q. How can researchers optimize in vitro models to study this compound’s endocrine-disrupting mechanisms?

  • Methodological Answer :

  • Cell Line Selection : Use ERα-positive MCF-7 cells for estrogen receptor binding assays, with 17β-estradiol as a positive control .
  • Dose Range : Test concentrations spanning 1 pM–100 µM to capture non-monotonic responses, a hallmark of endocrine disruptors .
  • Transcriptomic Profiling : Apply RNA-seq to identify differentially expressed genes (e.g., ESR1, PGR) post-exposure, using pathway analysis tools like Ingenuity .

Q. Data Analysis and Reporting

Q. What statistical approaches are critical for interpreting this compound dose-response relationships?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal or U-shaped models using software like GraphPad Prism, reporting AIC values to compare model fits .
  • Uncertainty Quantification : Calculate 95% confidence intervals for EC50 values and include error bars in graphical abstracts .

Q. How should researchers address ethical and societal implications in this compound studies?

  • Methodological Answer :

  • Ethical Review : Submit protocols to institutional review boards (IRBs) if human biomonitoring is involved, ensuring informed consent and data anonymization .
  • Science Communication : Use plain-language summaries to convey risks to policymakers, emphasizing gaps in regulatory thresholds for this compound .

Q. Tables for Key Methodological Considerations

Aspect Recommendation Reference
Literature SearchUse EPA’s keyword strategy + Boolean operators
Hypothesis DevelopmentApply FINER criteria + logical flow from background
Experimental Replication≥3 replicates + detailed supplementary protocols
Statistical AnalysisBenjamini-Hochberg FDR control for multi-hypothesis testing
Analytical ValidationLC-MS/MS with isotope standards + 85–115% recovery

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)butan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVITOHKHWFJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022442
Record name Bisphenol B
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Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Approximate solubility per 100 g: water <0.1 g, Approximate solubility per 100 g: acetone 266 g; benzene 2.3 g; carbon tetrachloride <0.1 g; ether 133 g; methanol 166 g; V.M.P. naphtha <0.1 g
Record name Bisphenol B
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Color/Form

Crystal or tan granules

CAS No.

77-40-7
Record name Bisphenol B
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Record name Bisphenol B
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Record name Bisphenol B
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Record name Bisphenol B
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Record name 4,4'-(1-methylpropylidene)bisphenol
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Record name Bisphenol B
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Melting Point

120.5 °C
Record name Bisphenol B
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

In a procedure substantially like that of Example 1, a mixture of 60 grams of phenol and 8 grams of 2-butanone was reacted in the presence of 1 ml. of mercaptoacetic acid (a catalyst used in place of the octanethiol of Example 1) and 40 ml. of concentrated hydrochloric acid. The Parr bomb and gaseous nitrogen were not used in this procedure. The reaction temperature was about 55° C. The crude reaction product was recrystallized from benzene to yield 5.2 grams of the title compound, which was dried overnight at about 95° C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bisphenol B
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